molecular formula C46H58N6O14 B1247891 RA-Xii

RA-Xii

Cat. No. B1247891
M. Wt: 919 g/mol
InChI Key: UYXWCWJRGWWTGU-BZILMZMLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RA-Xii is a natural product found in Rubia yunnanensis and Rubia cordifolia with data available.

Scientific Research Applications

Antitumor Activity in Colorectal Cancer

RA-XII, a bicyclic hexapeptidic glucoside isolated from Rubia yunnanensis Diels, demonstrates significant antitumor activity in colorectal cancer (CRC) cells. In vitro and in vivo studies reveal its ability to inhibit protective autophagy and activate key pathways like Akt-mTOR in CRC cell lines, contributing to its antineoplastic effects (Wang et al., 2020).

Use in Combined Treatment of Colon Cancer

This compound has been incorporated into pH-sensitive liposomes for the combined treatment of colon cancer. This approach, using this compound as a chemotherapeutic agent and a mitochondria-targeting photosensitizer, shows enhanced effectiveness in inhibiting colon cancer cell growth both in vitro and in vivo (Xu et al., 2021).

Effects on Acute Renal Injury

In a study focusing on acute kidney injury (AKI), this compound exhibited anti-oxidant and anti-inflammatory activities. It was found to reduce serum uric acid, creatinine, BUN, and renal 8-OHdG, indicating potential use in treating AKI (An & Shang, 2018).

Application in Liver Cancer Therapy

This compound shows promising results in liver cancer therapy. It inhibits proliferation and induces apoptosis in human hepatoma HepG2 cells. The study suggests that this compound inhibits protective autophagy, enhancing apoptosis through the AMPK/mTOR/P70S6K pathways, marking it as a potential therapeutic agent for liver cancer (Song et al., 2017).

Anti-Metastatic Properties in Breast Cancer

In breast cancer research, this compound was found to inhibit tumor growth and metastasis in mice models. It affects cell adhesion, invasion, and matrix degradation, indicating its potential as an anti-metastatic agent for breast cancer treatment (Leung et al., 2015).

Enhancing Oral Delivery and Bioavailability

Innovative strategies have been developed to improve the oral bioavailability of this compound. A study demonstrated that a natural deep eutectic solvent and its modified amorphous solid dispersions significantly enhanced the oral bioavailability of this compound, suggesting new methods for its delivery in oral chemotherapy (Liu et al., 2021).

properties

Molecular Formula

C46H58N6O14

Molecular Weight

919 g/mol

IUPAC Name

(1S,4R,7S,10S,13S,16S)-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-24-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone

InChI

InChI=1S/C46H58N6O14/c1-23-40(57)48-24(2)43(60)50(4)31(18-26-8-13-29(63-7)14-9-26)42(59)49-25(3)44(61)52(6)33-19-27-10-15-30(16-11-27)64-35-21-28(20-32(41(58)47-23)51(5)45(33)62)12-17-34(35)65-46-39(56)38(55)37(54)36(22-53)66-46/h8-17,21,23-25,31-33,36-39,46,53-56H,18-20,22H2,1-7H3,(H,47,58)(H,48,57)(H,49,59)/t23-,24+,25+,31+,32+,33+,36-,37-,38+,39-,46-/m1/s1

InChI Key

UYXWCWJRGWWTGU-BZILMZMLSA-N

Isomeric SMILES

C[C@@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H]2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H](C(=O)N1)N(C2=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)CC6=CC=C(C=C6)OC)C)C

Canonical SMILES

CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)CC6=CC=C(C=C6)OC)C)C

synonyms

RA XII
RA-XII

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RA-Xii
Reactant of Route 2
RA-Xii
Reactant of Route 3
RA-Xii
Reactant of Route 4
RA-Xii
Reactant of Route 5
RA-Xii
Reactant of Route 6
RA-Xii

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.